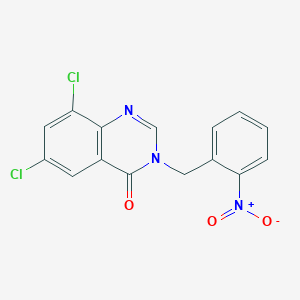

6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone

Beschreibung

6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone is a halogenated quinazolinone derivative characterized by a quinazolinone core substituted with chlorine atoms at positions 6 and 8 and a 2-nitrobenzyl group at position 3 (Fig. 1). Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Eigenschaften

CAS-Nummer |

618443-52-0 |

|---|---|

Molekularformel |

C15H9Cl2N3O3 |

Molekulargewicht |

350.2 g/mol |

IUPAC-Name |

6,8-dichloro-3-[(2-nitrophenyl)methyl]quinazolin-4-one |

InChI |

InChI=1S/C15H9Cl2N3O3/c16-10-5-11-14(12(17)6-10)18-8-19(15(11)21)7-9-3-1-2-4-13(9)20(22)23/h1-6,8H,7H2 |

InChI-Schlüssel |

ZUERLXOJMYYSIS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6,8-Dichlor-3-(2-Nitrobenzyl)-4(3H)-chinazolinon beinhaltet typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 6,8-Dichlorchinazolinon und 2-Nitrobenzylchlorid.

Reaktionsbedingungen: Die Reaktion wird üblicherweise in Gegenwart einer Base, wie z. B. Kaliumcarbonat, in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Erhitzen: Das Reaktionsgemisch wird erhitzt, um die nukleophile Substitutionsreaktion zu erleichtern, die zur Bildung des gewünschten Produkts führt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, werden aber für die großtechnische Produktion optimiert. Dazu gehört der Einsatz von Durchflussreaktoren, automatisierten Systemen und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

6,8-Dichlor-3-(2-Nitrobenzyl)-4(3H)-chinazolinon kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohle) zu einer Aminogruppe reduziert werden.

Substitution: Die Chlorgruppen können unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladium auf Kohle, Ethanol.

Substitution: Amine, Thiole, Kaliumcarbonat, DMF.

Hauptprodukte, die gebildet werden

Reduktion: 6,8-Dichlor-3-(2-Aminobenzyl)-4(3H)-chinazolinon.

Substitution: Verschiedene substituierte Chinazolinone, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Quinazolinones, including 6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone, are known for their broad spectrum of biological activities:

- Antimicrobial Activity : Studies have shown that quinazolinones possess significant antibacterial and antifungal properties. For instance, certain derivatives exhibit potent activity against various bacterial strains and fungi .

- Cytotoxic Effects : Research indicates that compounds within this class can induce cytotoxicity in cancer cell lines. For example, derivatives have shown effectiveness against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines .

- Antitumor Potential : The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth through various mechanisms .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinazolinone derivatives, including this compound. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported at 16 μg/mL and 8 μg/mL respectively .

Case Study 2: Cytotoxicity in Cancer Research

In a cytotoxicity evaluation involving multiple cell lines, derivatives of quinazolinones were synthesized and tested. The results indicated that some compounds exhibited high cytotoxicity against PC-3 cells with IC50 values indicating effective dose levels . This highlights the potential use of this compound in developing new cancer therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6,8-Dichloro-4(3H)-quinazolinone | Lacks chlorobenzyl group | Varies; generally lower activity |

| 3-(2-Nitrobenzyl)-4(3H)-quinazolinone | Contains nitro instead of chloro | Antimicrobial; less potent than dichloro analog |

| 7-Bromo-4(3H)-quinazolinone | Bromine at position 7 | Anticancer; different mechanism |

| 5-Fluoro-3-(phenyl)quinazolinone | Fluorine substitution with phenyl group | Anti-inflammatory; distinct activity profile |

The unique combination of structural features in this compound contributes to its enhanced biological activities compared to other derivatives lacking such substitutions .

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone depends on its specific biological target. For example:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Substituent Effects on Physicochemical Properties

The substituents at positions 3, 6, and 8 significantly alter the compound’s electronic, steric, and solubility profiles. Key analogues and their properties are summarized in Table 1.

Table 1: Comparative Analysis of 6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone and Analogues

Key Observations:

- Halogenation: Dichloro substitution at 6,8 positions (vs. mono-chloro in ) enhances steric bulk and may improve binding to hydrophobic enzyme pockets.

- Biological Activity : Methoxy groups (e.g., 4-methoxyphenyl in ) correlate with antimicrobial efficacy, while nitro groups may favor redox-dependent mechanisms.

Biologische Aktivität

6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound has garnered interest due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

Chemical Structure and Properties

- Molecular Formula : C15H9Cl2N3O3

- Molecular Weight : 350.2 g/mol

- IUPAC Name : 6,8-dichloro-3-[(2-nitrophenyl)methyl]quinazolin-4-one

- CAS Number : 618443-52-0

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 6,8-dichloroquinazolinone and 2-nitrobenzyl chloride.

- Reaction Conditions : Conducted in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by heating to facilitate nucleophilic substitution.

Antimicrobial Activity

Research indicates that quinazolinones exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains has been documented, suggesting that it may inhibit bacterial enzymes or disrupt cell membrane integrity. For example:

- Study Findings : A study demonstrated that derivatives of quinazolinones showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Mechanism : It is believed to induce apoptosis and interfere with cell division in cancer cells.

- Case Study : In vitro tests showed significant growth inhibition in cancer cell lines such as Ehrlich Ascites Carcinoma and Sarcoma-180, with evidence pointing towards cell cycle arrest at the G2/M phase .

Other Biological Activities

Quinazolinones have been investigated for additional therapeutic effects:

- Antileishmanial Activity : Some studies have reported promising results regarding the antileishmanial activity of quinazoline derivatives, with certain compounds exhibiting IC50 values as low as 0.0212 µg/mL against Leishmania donovani .

- Cardiovascular Effects : Preliminary studies on quinazolinone derivatives have indicated potential antihypertensive effects in vivo, with some compounds significantly lowering blood pressure in animal models .

Comparison with Similar Compounds

| Compound Name | Key Differences | Notable Activities |

|---|---|---|

| 6,8-Dichloro-4(3H)-quinazolinone | Lacks the 2-nitrobenzyl group | Different biological activity profile |

| 3-(2-Nitrobenzyl)-4(3H)-quinazolinone | Lacks chloro substituents | Varies in chemical reactivity |

The mechanism by which this compound exerts its biological effects is complex and varies depending on the target:

- Antimicrobial Mechanism : Potentially inhibits key enzymes involved in bacterial metabolism.

- Anticancer Mechanism : May induce apoptosis through pathways involving caspases and other apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.